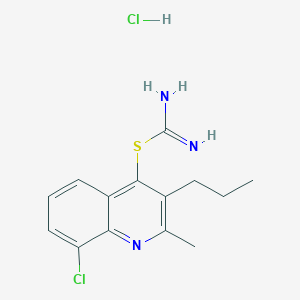

8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride, also known as SN-38, is a synthetic derivative of camptothecin, a natural alkaloid found in the bark of the Chinese tree Camptotheca acuminata. SN-38 has been extensively studied for its anticancer properties, particularly in the treatment of colorectal cancer.

Mécanisme D'action

8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride exerts its anticancer effects by inhibiting topoisomerase I, as mentioned earlier. Inhibition of topoisomerase I results in the accumulation of single-strand breaks in DNA, which leads to the formation of double-strand breaks during replication. These double-strand breaks are lethal to cancer cells, as they cannot be repaired efficiently. In addition, 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are involved in the programmed cell death pathway.

Biochemical and Physiological Effects

8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit DNA synthesis and repair, induce cell cycle arrest, and activate apoptosis. In addition, 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. It has also been extensively studied in preclinical and clinical studies, which makes it a well-characterized compound. However, 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has several limitations for lab experiments. It is highly toxic and requires careful handling. In addition, it is not very water-soluble, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride. One area of research is the development of more water-soluble derivatives of 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride, which would make it easier to administer in vivo. Another area of research is the development of targeted delivery systems for 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride, which would allow for more selective delivery to cancer cells. Finally, there is ongoing research into the combination of 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride with other anticancer agents, which may improve its efficacy and reduce toxicity.

Conclusion

In conclusion, 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride is a synthetic derivative of camptothecin that has been extensively studied for its anticancer properties. It inhibits topoisomerase I, induces apoptosis, and inhibits angiogenesis, making it a promising agent for the treatment of cancer. While it has several advantages for lab experiments, it is highly toxic and requires careful handling. Future research directions include the development of more water-soluble derivatives, targeted delivery systems, and combination therapy with other anticancer agents.

Méthodes De Synthèse

8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride is synthesized from irinotecan, a prodrug that is converted to 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride in the body. Irinotecan is synthesized from camptothecin through a series of chemical reactions that involve esterification and reduction. The final step in the synthesis of irinotecan is the conversion of the lactone ring to a carboxylate group, which makes the molecule more water-soluble and less toxic. Once irinotecan is administered, it is metabolized by carboxylesterases to form 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride, which is the active metabolite responsible for the anticancer effects.

Applications De Recherche Scientifique

8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has been extensively studied for its anticancer properties in preclinical and clinical studies. It has been shown to inhibit topoisomerase I, an enzyme that is essential for DNA replication and transcription. By inhibiting topoisomerase I, 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride prevents DNA from unwinding, leading to the accumulation of single-strand breaks and ultimately cell death. 8-chloro-2-methyl-3-propyl-4-quinolinyl imidothiocarbamate hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propriétés

IUPAC Name |

(8-chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3S.ClH/c1-3-5-9-8(2)18-12-10(6-4-7-11(12)15)13(9)19-14(16)17;/h4,6-7H,3,5H2,1-2H3,(H3,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZQCIYJQFBNBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C2C(=C1SC(=N)N)C=CC=C2Cl)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B5203510.png)

![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5203518.png)

![1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5203541.png)

![2-methyl-N-(4-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5203549.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5203557.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5203567.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5203575.png)

![11-butoxy-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5203587.png)

![1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5203592.png)

![N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5203608.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5203622.png)